molecular formula C13H18O3 B13988361 Methyl 5-tert-butyl-2-methoxybenzoate

Methyl 5-tert-butyl-2-methoxybenzoate

Cat. No.: B13988361
M. Wt: 222.28 g/mol
InChI Key: DPDYIPOXYABUCE-UHFFFAOYSA-N
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Description

Methyl 5-tert-butyl-2-methoxybenzoate (CAS: JRD1160) is a methyl ester derivative characterized by a tert-butyl group at the 5-position and a methoxy group at the 2-position of the benzoate ring. This compound is synthesized via esterification or substitution reactions, leveraging the steric and electronic effects of its substituents. Its tert-butyl group imparts significant steric hindrance and lipophilicity, while the methoxy group contributes electron-donating properties, enhancing stability against oxidation .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 5-tert-butyl-2-methoxybenzoate

InChI

InChI=1S/C13H18O3/c1-13(2,3)9-6-7-11(15-4)10(8-9)12(14)16-5/h6-8H,1-5H3

InChI Key

DPDYIPOXYABUCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-tert-butyl-2-methoxybenzoate can be synthesized through the esterification of 5-tert-butyl-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-tert-butyl-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-tert-butyl-2-methoxybenzoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-tert-butyl-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, exerting their effects .

Comparison with Similar Compounds

Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: JRD1136)

Structural Difference : The hydroxyl (-OH) group replaces the methoxy (-OCH₃) at the 2-position.
Key Properties :

  • Acidity : The hydroxyl group increases acidity (pKa ~8–10) compared to the methoxy derivative, making it reactive in basic conditions .
  • Solubility: Higher polarity due to -OH enhances solubility in polar solvents like water or ethanol.
  • Synthesis: Synthesized via esterification of 5-tert-butyl-2-hydroxybenzoic acid with methanol under acidic catalysis. Requires purification steps (e.g., crystallization) to isolate the product . Applications: Used as a precursor in pharmaceuticals or agrochemicals where further functionalization of the hydroxyl group is needed.
Property Methyl 5-tert-butyl-2-methoxybenzoate Methyl 5-tert-butyl-2-hydroxybenzoate
Substituent (2-position) -OCH₃ -OH
Molecular Weight (g/mol) ~236.3 ~222.3
Boiling Point (°C) ~310 (estimated) ~290 (estimated)
Solubility in H₂O Low Moderate
Reactivity Stable under basic conditions Reactive in acidic/basic conditions
Product ID JRD1160 JRD1136

Methyl-5-methoxy-2-methylbenzoate

Structural Difference : A methyl (-CH₃) group replaces the tert-butyl at the 5-position.
Key Properties :

  • Steric Effects : Reduced steric hindrance compared to the tert-butyl analog, leading to higher reactivity in substitution reactions.
  • Volatility : Lower molecular weight (~180.2 g/mol) increases volatility, making it suitable for gas-phase applications .
  • Synthesis : Typically prepared via Friedel-Crafts alkylation or direct esterification of 5-methoxy-2-methylbenzoic acid.
Property This compound Methyl-5-methoxy-2-methylbenzoate
Substituent (5-position) -C(CH₃)₃ -CH₃
Molecular Weight (g/mol) ~236.3 ~180.2
Melting Point (°C) ~85–90 ~45–50
Applications Polymer additives, surfactants Fragrances, solvents

Methyl 5-acetyl-2-(benzyloxy)benzoate

Structural Difference : An acetyl (-COCH₃) and benzyloxy (-OBn) group replace the tert-butyl and methoxy groups.
Key Properties :

  • Reactivity : The acetyl group introduces ketone functionality, enabling nucleophilic additions. The benzyloxy group acts as a protecting group for hydroxyls in multistep syntheses .
  • Polarity : Higher polarity due to the acetyl group enhances solubility in aprotic solvents (e.g., DMF, DMSO).
  • Applications : Intermediate in pharmaceutical synthesis (e.g., anti-inflammatory agents) where controlled deprotection is required .

Biological Activity

Methyl 5-tert-butyl-2-methoxybenzoate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a methoxy group and a tert-butyl group attached to a benzoate structure. This unique arrangement contributes to its distinctive chemical reactivity and biological activity. The presence of these functional groups influences solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can act as a substrate for specific enzymes, leading to the formation of active metabolites that can modulate cellular pathways. Notably, the methoxy group can engage in hydrogen bonding, enhancing its interaction with proteins and nucleic acids.

Key Mechanisms:

  • Enzyme Interaction: The compound may inhibit or activate specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Binding: Active metabolites formed from the compound can bind to cellular receptors, influencing signal transduction processes.
  • Antioxidant Activity: The presence of the methoxy group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties: Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further investigation as an antimicrobial agent.
  • Anticancer Activity: In vitro studies have shown that derivatives of methoxybenzoates can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .
  • Anti-inflammatory Effects: Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may also possess this activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Methyl 5-tert-butyl-2-hydroxybenzoateHydroxyl group instead of methoxyAntioxidant, antimicrobial
Methyl 5-(ethylsulfonyl)-2-methoxybenzoateSulfonyl group enhances reactivityAnticancer potential
Methyl 5-(acetylamino)-2-methoxybenzoateAcetamido group alters reactivityCytotoxicity against cancer cells

This table highlights how variations in functional groups influence the biological activities of related compounds. This compound stands out due to its unique combination of tert-butyl and methoxy groups.

Case Study: Anticancer Activity

A study conducted on various methoxybenzoate derivatives indicated that this compound exhibited selective cytotoxicity against certain cancer cell lines. The compound was tested against human lung carcinoma (A549) and colon adenocarcinoma (HCT-116) cells, showing significant growth inhibition at lower concentrations compared to other derivatives .

Research Findings on Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various benzoates, this compound demonstrated notable activity against Gram-positive bacteria. The mechanism was hypothesized to involve membrane disruption and interference with bacterial metabolic processes.

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